Cas no 1361539-74-3 (2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid)

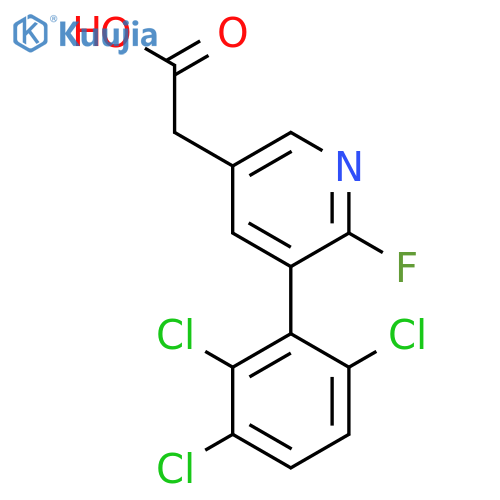

1361539-74-3 structure

商品名:2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid

CAS番号:1361539-74-3

MF:C13H7Cl3FNO2

メガワット:334.557584047318

CID:4966301

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid

-

- インチ: 1S/C13H7Cl3FNO2/c14-8-1-2-9(15)12(16)11(8)7-3-6(4-10(19)20)5-18-13(7)17/h1-3,5H,4H2,(H,19,20)

- InChIKey: IJOSQYRZGXWJOJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C1C(=NC=C(CC(=O)O)C=1)F)Cl)Cl

計算された属性

- せいみつぶんしりょう: 332.952640 g/mol

- どういたいしつりょう: 332.952640 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 4.3

- ぶんしりょう: 334.6

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013031679-250mg |

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid |

1361539-74-3 | 97% | 250mg |

484.80 USD | 2021-06-22 | |

| Alichem | A013031679-1g |

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid |

1361539-74-3 | 97% | 1g |

1,445.30 USD | 2021-06-22 | |

| Alichem | A013031679-500mg |

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid |

1361539-74-3 | 97% | 500mg |

831.30 USD | 2021-06-22 |

2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1361539-74-3 (2-Fluoro-3-(2,3,6-trichlorophenyl)pyridine-5-acetic acid) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量